Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate
Description
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWNOHLNBMFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide to form an intermediate, which is then cyclized with hydroxylamine hydrochloride to yield the isoxazole ring .
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Carbamoylation: : The isoxazole derivative is then subjected to a carbamoylation reaction using an appropriate carbamoyl chloride. This step introduces the carbamoyl group onto the isoxazole ring.
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Esterification: : Finally, the benzoic acid derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoxazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used as a lead molecule for developing new drugs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: Isoxazole derivatives are used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. For instance, isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-4-carboxylic acid: Another isoxazole derivative with similar structural features but different functional groups.
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications.
Uniqueness
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl group and the benzoate ester enhances its potential as a versatile intermediate in organic synthesis and drug development.
Biological Activity
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (CAS No. 391876-99-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a 5-methylisoxazole. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways related to cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF7 (breast) | 20 | Cell cycle arrest in G1 phase |
| A549 (lung) | 18 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis and disrupt the cell cycle, leading to reduced tumor growth.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This antimicrobial potential indicates its applicability in treating bacterial and fungal infections.
Case Studies
- Case Study on Antitumor Effects : In a study published in Cancer Research, this compound was tested on xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting effective antitumor activity through apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Another study investigated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its ability to inhibit growth at relatively low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
